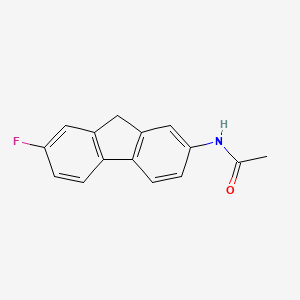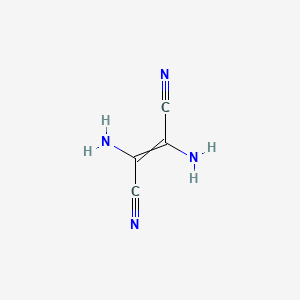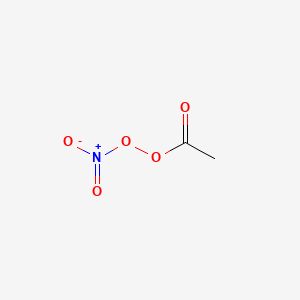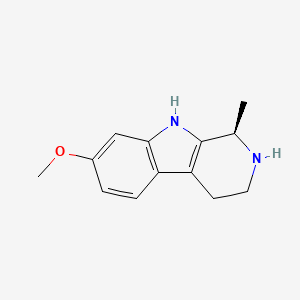
(R)-Tetrahydroharmine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Tetrahydroharmine is a naturally occurring alkaloid found in various plant species, particularly in the genus Banisteriopsis. It is a derivative of harmine and is known for its psychoactive properties. This compound has garnered interest due to its potential therapeutic applications and its role in traditional medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tetrahydroharmine typically involves the reduction of harmine. One common method is the catalytic hydrogenation of harmine using palladium on carbon as a catalyst under hydrogen gas. The reaction is carried out in an appropriate solvent such as ethanol or methanol at room temperature and atmospheric pressure. The reaction yields ®-Tetrahydroharmine with high enantiomeric purity.
Industrial Production Methods
Industrial production of ®-Tetrahydroharmine follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography ensures the removal of impurities and the isolation of the desired enantiomer.
化学反应分析
Types of Reactions
®-Tetrahydroharmine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form harmine or other related compounds.
Reduction: Further reduction can lead to the formation of dihydroharmine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Harmine and other oxidized derivatives.
Reduction: Dihydroharmine.
Substitution: Various substituted tetrahydroharmine derivatives.
科学研究应用
®-Tetrahydroharmine has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other alkaloids and complex organic molecules.
Biology: Studied for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as depression and Parkinson’s disease.
Industry: Utilized in the development of novel pharmaceuticals and as a research tool in drug discovery.
作用机制
The mechanism of action of ®-Tetrahydroharmine involves its interaction with various molecular targets, including:
Monoamine Oxidase Inhibition: It inhibits the enzyme monoamine oxidase, leading to increased levels of neurotransmitters such as serotonin and dopamine.
Serotonin Receptor Modulation: It acts as an agonist or antagonist at various serotonin receptors, influencing mood and cognition.
Neuroprotection: It exhibits neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
相似化合物的比较
Similar Compounds
Harmine: A closely related alkaloid with similar psychoactive properties but differing in its oxidation state.
Harmaline: Another related compound with similar pharmacological effects but differing in its chemical structure.
Dihydroharmine: A reduced form of ®-Tetrahydroharmine with distinct pharmacological properties.
Uniqueness
®-Tetrahydroharmine is unique due to its specific enantiomeric form, which can result in different pharmacological effects compared to its racemic mixture or other enantiomers. Its ability to modulate multiple neurotransmitter systems and its potential therapeutic applications make it a compound of significant interest in scientific research.
属性
CAS 编号 |
7759-46-8 |
|---|---|
分子式 |
C13H16N2O |
分子量 |
216.28 g/mol |
IUPAC 名称 |
(1R)-7-methoxy-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C13H16N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-4,7-8,14-15H,5-6H2,1-2H3/t8-/m1/s1 |
InChI 键 |
ZXLDQJLIBNPEFJ-MRVPVSSYSA-N |
SMILES |
CC1C2=C(CCN1)C3=C(N2)C=C(C=C3)OC |
手性 SMILES |
C[C@@H]1C2=C(CCN1)C3=C(N2)C=C(C=C3)OC |
规范 SMILES |
CC1C2=C(CCN1)C3=C(N2)C=C(C=C3)OC |
同义词 |
1,2,3,4-tetrahydroharmine tetrahydroharmine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


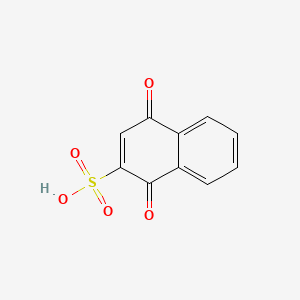
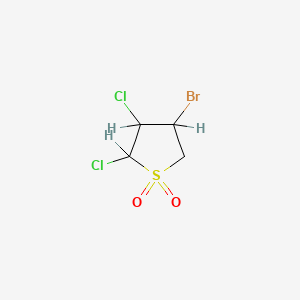
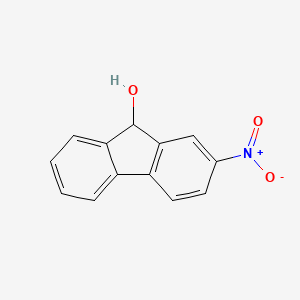
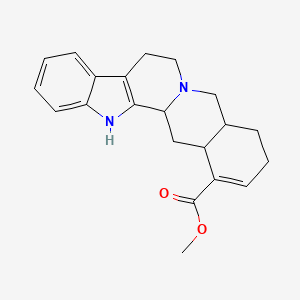


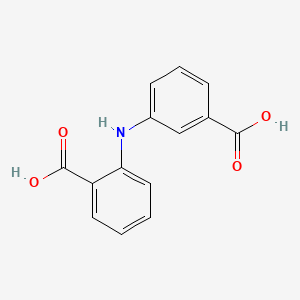

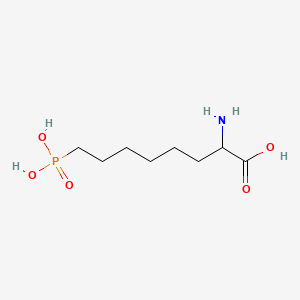
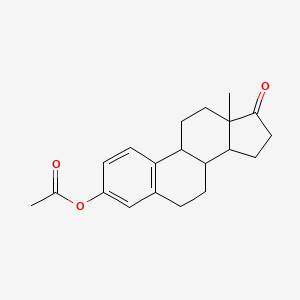
![N-[(4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7-ylidene)amino]benzamide](/img/structure/B1219958.png)
